molecular formula C21H19N5O4S B2941450 N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 900000-07-9

N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2941450
CAS No.: 900000-07-9
M. Wt: 437.47
InChI Key: UZTLIVYPQTXMJI-UHFFFAOYSA-N
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Description

This compound belongs to a class of thioacetamide derivatives featuring a fused cyclopenta[d]pyrimidinone core substituted with a pyridin-2-ylmethyl group at position 1 and a 4-nitrophenylacetamide moiety via a sulfur linkage. The structure integrates a pyrimidinone ring (2-oxo-1,2,5,6,7-tetrahydrocyclopenta[d]pyrimidine), a pyridine ring, and a nitro-substituted aromatic system, which collectively influence its electronic, steric, and bioactive properties.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c27-19(23-14-7-9-16(10-8-14)26(29)30)13-31-20-17-5-3-6-18(17)25(21(28)24-20)12-15-4-1-2-11-22-15/h1-2,4,7-11H,3,5-6,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTLIVYPQTXMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.

The compound's chemical formula is C21H19N5O4SC_{21}H_{19}N_{5}O_{4}S with a molecular weight of approximately 437.5 g/mol. It features a nitrophenyl group and a pyrimidine-based moiety that is thought to contribute to its biological effects.

Structural Formula

N 4 nitrophenyl 2 (2 oxo 1 pyridin 2 ylmethyl 2 5 6 7 tetrahydro 1H cyclopenta d pyrimidin 4 ylsulfanyl)acetamide\text{N 4 nitrophenyl 2 }\left(\text{2 oxo 1 pyridin 2 ylmethyl 2 5 6 7 tetrahydro 1H cyclopenta d pyrimidin 4 yl}\text{sulfanyl}\right)\text{acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, similar to other pyrimidine derivatives known for their anticancer properties.
  • Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that affect cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and possess antifungal activity. The presence of the nitrophenyl group may enhance these effects through increased lipophilicity and better membrane penetration.

Anticancer Properties

Pyrimidine-based compounds are widely studied for their anticancer potential. They often act as inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial in DNA synthesis. Preliminary studies on related compounds suggest that this compound may exhibit similar properties.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising inhibition zones, suggesting potential as antimicrobial agents.
  • Anticancer Activity : In vitro studies on related compounds demonstrated significant cytotoxic effects on cancer cell lines. These compounds were effective against breast cancer and leukemia cell lines, indicating a need for further exploration into this compound.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of thymidylate synthase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, differing primarily in substituents on the pyrimidinone core or aromatic acetamide group:

Compound Name Core Structure R1 (Pyrimidinone Sub.) R2 (Acetamide Sub.) Yield (%) m.p. (°C) Key Spectral Data (¹H NMR, δ ppm)
Target Compound Cyclopenta[d]pyrimidinone Pyridin-2-ylmethyl 4-Nitrophenyl N/A N/A N/A
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide Pyridine-thioacetamide Cyano, Styryl 4-Chlorophenyl 85 N/A N/A
N-(4-Fluorophenyl)-2-[(3-Methyl-4-Oxo-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]Acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidinone Methyl 4-Fluorophenyl N/A N/A N/A
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Chlorophenyl)Acetamide Pyrimidinone Methyl 4-Chlorophenyl 76 >282 12.48 (NH-3), 10.22 (NHCO), 7.56–7.32 (Ar)
N-[3-(6,7-Dihydro-5H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-yloxy)Phenyl]Acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine None (oxyphenyl) 3-Phenylacetamide 53 197–198 2.03 (CH3), 8.33 (pyrimidine)

Key Observations :

  • Electronic Effects : The 4-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to chloro () or fluoro () substituents. This may enhance electrophilic reactivity or alter binding affinities in biological systems.
  • Spectral Trends: In analogues like , NHCO protons resonate near δ 10.22 ppm, while pyrimidine protons appear at δ 5.99 ppm. The target’s pyridine ring may deshield adjacent protons, shifting resonances compared to non-aromatic substituents .
Physicochemical and Bioactive Properties
  • Thermal Stability : High melting points (>282°C in ) correlate with strong intermolecular forces in chloro/nitro-substituted compounds. The target’s nitro group may further elevate its m.p.
  • Biological Implications: Pyridine-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane penetration. The target’s pyridin-2-ylmethyl group may similarly potentiate bioactivity compared to non-heterocyclic analogues .

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